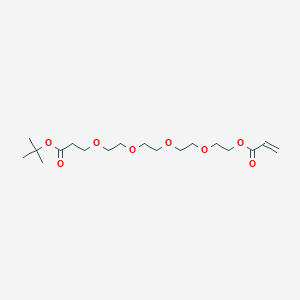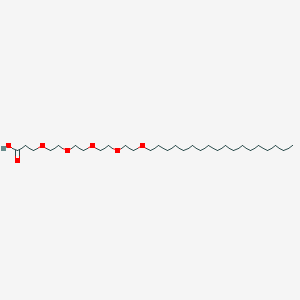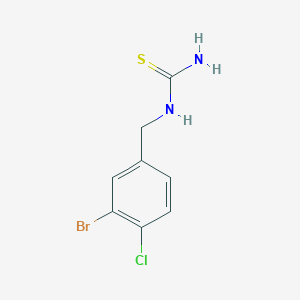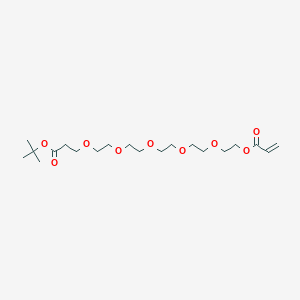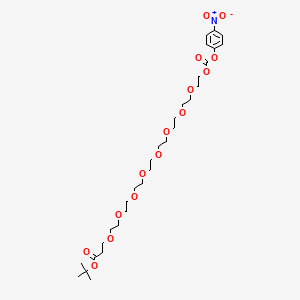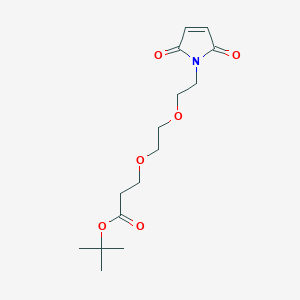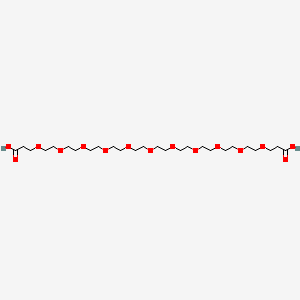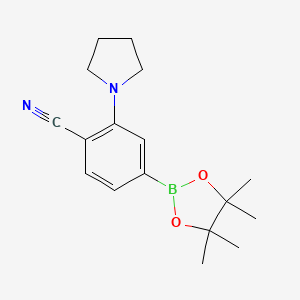
4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic synthesis. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . The compound’s unique structure, which includes a cyano group and a pyrrolidine ring, makes it a valuable intermediate in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of 4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester typically involves the reaction of 4-cyano-2-pyrrolidinophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid ester . Industrial production methods often employ similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Scientific Research Applications
4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester is primarily based on its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, transferring an organic group to a palladium catalyst during the transmetalation step of the Suzuki-Miyaura coupling . This process allows for the formation of new carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. Additionally, the compound’s cyano group and pyrrolidine ring can interact with various molecular targets, influencing its reactivity and selectivity in different chemical reactions .
Comparison with Similar Compounds
4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester can be compared with other boronic acid esters, such as:
Phenylboronic acid pinacol ester: This compound is widely used in organic synthesis but lacks the cyano and pyrrolidine functionalities, making it less versatile in certain applications.
4-Cyanophenylboronic acid pinacol ester: Similar to this compound, but without the pyrrolidine ring, which can affect its reactivity and selectivity in chemical reactions.
4-(Diphenylamino)phenylboronic acid pinacol ester: This compound contains a diphenylamino group, which imparts different electronic properties compared to the cyano and pyrrolidine groups.
The unique combination of the cyano group and the pyrrolidine ring in this compound makes it particularly valuable in the synthesis of complex organic molecules, offering distinct advantages in terms of reactivity and selectivity.
Properties
IUPAC Name |
2-pyrrolidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O2/c1-16(2)17(3,4)22-18(21-16)14-8-7-13(12-19)15(11-14)20-9-5-6-10-20/h7-8,11H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDIMQWYBLTPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
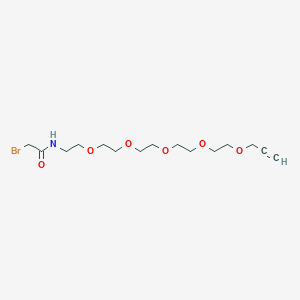
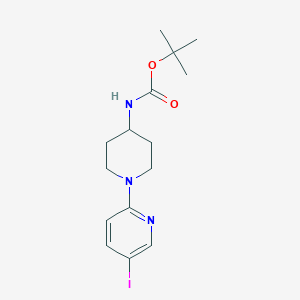

![p-Nitrophenyl 2-(m-trifluoromethylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate](/img/structure/B8025018.png)
![4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester](/img/structure/B8025024.png)
